molecular formula C22H20N4OS B10870534 (5Z)-5-(1H-indol-3-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(1H-indol-3-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10870534
M. Wt: 388.5 g/mol
InChI Key: FSGAUDHTABZRMA-JQIJEIRASA-N
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Description

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE is a complex organic compound that features a unique combination of indole, piperazine, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process generally starts with the preparation of the indole derivative, followed by the formation of the piperazine and thiazole rings. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE is unique due to the combination of its indole, piperazine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-ol

InChI

InChI=1S/C22H20N4OS/c27-21-20(14-16-15-23-19-9-5-4-8-18(16)19)28-22(24-21)26-12-10-25(11-13-26)17-6-2-1-3-7-17/h1-9,14-15,27H,10-13H2/b16-14+

InChI Key

FSGAUDHTABZRMA-JQIJEIRASA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C=C4C=NC5=CC=CC=C54)O

Origin of Product

United States

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